An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Chlorophenyl)ethyl Acetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Chlorophenyl)ethyl Acetate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-(4-Chlorophenyl)ethyl acetate, a compound of interest in various chemical syntheses.
This document moves beyond a simple listing of chemical shifts. It is designed to provide a comprehensive understanding of the underlying principles that govern the spectral features of this molecule. We will explore the influence of the aromatic chlorine substituent and the ethyl acetate moiety on the chemical environment of each nucleus, thereby explaining the observed or predicted chemical shifts and coupling constants. This guide also includes detailed, field-proven protocols for sample preparation and NMR data acquisition, ensuring that researchers can confidently acquire high-quality spectra.
Molecular Structure and Predicted NMR Spectra
The structure of 2-(4-Chlorophenyl)ethyl acetate is presented below, with atoms systematically numbered for the purpose of NMR signal assignment.
Caption: Molecular structure of 2-(4-Chlorophenyl)ethyl acetate with atom numbering.
Due to the absence of publicly available experimental spectra, the following data is based on validated NMR prediction algorithms. These predictions provide a reliable framework for understanding the key spectral features.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-10 | 2.05 | Singlet | - | 3H |
| H-7 | 2.95 | Triplet | 7.0 | 2H |
| H-8 | 4.25 | Triplet | 7.0 | 2H |
| H-2, H-6 | 7.20 | Doublet | 8.5 | 2H |
| H-3, H-5 | 7.30 | Doublet | 8.5 | 2H |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbons | Predicted Chemical Shift (ppm) |
| C-10 | 21.0 |
| C-7 | 35.0 |
| C-8 | 65.0 |
| C-2, C-6 | 130.5 |
| C-3, C-5 | 128.8 |
| C-4 | 133.0 |
| C-1 | 136.5 |
| C-9 | 171.0 |
Detailed Spectral Analysis
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum of 2-(4-chlorophenyl)ethyl acetate displays distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Region (7.20-7.30 ppm): The protons on the chlorophenyl ring are expected to appear as two doublets. The protons ortho to the chloro group (H-3 and H-5) are deshielded relative to benzene (δ 7.34 ppm) due to the electron-withdrawing inductive effect of the chlorine atom. The protons meta to the chloro group (H-2 and H-6) are also deshielded, but to a lesser extent. The para-substitution pattern results in a characteristic AA'BB' system, which is often simplified to two doublets at moderate field strengths. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.
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Ethyl Group (2.95 and 4.25 ppm): The two methylene groups of the ethyl chain (H-7 and H-8) exhibit a classic triplet-triplet splitting pattern due to vicinal coupling.[1]
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The H-8 protons , being directly attached to the electron-withdrawing oxygen atom of the acetate group, are significantly deshielded and appear at a predicted chemical shift of around 4.25 ppm.[2]
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The H-7 protons , adjacent to the aromatic ring, are also deshielded and resonate at approximately 2.95 ppm. The triplet multiplicity for both signals arises from coupling to the two neighboring protons of the adjacent methylene group (n+1 rule, where n=2).[3] The coupling constant (J) for both triplets is expected to be around 7.0 Hz.
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Acetyl Group (2.05 ppm): The three equivalent protons of the methyl group (H-10) of the acetate moiety are in a relatively shielded environment and are predicted to appear as a sharp singlet at around 2.05 ppm. The absence of adjacent protons results in no spin-spin splitting.[2]
¹³C NMR Spectrum Interpretation
The predicted proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
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Carbonyl Carbon (171.0 ppm): The carbonyl carbon of the ester group (C-9) is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 171.0 ppm. This is a characteristic chemical shift for ester carbonyls.[4]
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Aromatic Carbons (128.8-136.5 ppm):
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The ipso-carbon C-4 , directly attached to the chlorine atom, is predicted to be at around 133.0 ppm.
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The carbon C-1 , attached to the ethyl group, is predicted at approximately 136.5 ppm.
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The carbons ortho to the chlorine (C-3, C-5) are predicted to resonate at about 128.8 ppm.
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The carbons meta to the chlorine (C-2, C-6) are predicted at around 130.5 ppm.
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Aliphatic Carbons (21.0-65.0 ppm):
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The methylene carbon C-8 , bonded to the ester oxygen, is significantly deshielded and appears at a predicted chemical shift of 65.0 ppm.
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The methylene carbon C-7 , adjacent to the aromatic ring, is predicted to be at approximately 35.0 ppm.
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The methyl carbon C-10 of the acetate group is the most shielded carbon, with a predicted chemical shift of around 21.0 ppm.
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Experimental Protocols
To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential.
Sample Preparation
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Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of 2-(4-chlorophenyl)ethyl acetate for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[5]
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Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.
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Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR data acquisition.
Conclusion
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-Chlorophenyl)ethyl acetate. By integrating predicted spectral data with fundamental principles of NMR spectroscopy, we have offered a detailed interpretation of the chemical shifts and coupling patterns. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality data. A thorough understanding of the concepts presented herein will empower scientists in their structural elucidation and compound characterization endeavors.
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